molecular formula C27H24O4 B12394575 2-(4-Hydroxy-3-(4-hydroxybenzyl)-benzyl)-4-(4-hydroxybenzyl)phenol

2-(4-Hydroxy-3-(4-hydroxybenzyl)-benzyl)-4-(4-hydroxybenzyl)phenol

Cat. No.: B12394575
M. Wt: 412.5 g/mol
InChI Key: WZFIJLNTQYXDQA-UHFFFAOYSA-N
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Description

2-(4-Hydroxy-3-(4-hydroxybenzyl)-benzyl)-4-(4-hydroxybenzyl)phenol is a complex organic compound characterized by multiple hydroxyl and benzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxy-3-(4-hydroxybenzyl)-benzyl)-4-(4-hydroxybenzyl)phenol typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:

    Aldol Condensation: This reaction involves the condensation of aldehydes with ketones in the presence of a base to form β-hydroxy ketones, which can be further processed to yield the desired compound.

    Friedel-Crafts Alkylation: This method involves the alkylation of aromatic rings using alkyl halides in the presence of a Lewis acid catalyst, such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch Reactors: These are used for controlled synthesis, allowing precise control over reaction parameters.

    Continuous Flow Reactors: These reactors enable continuous production, improving efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxy-3-(4-hydroxybenzyl)-benzyl)-4-(4-hydroxybenzyl)phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or other reduced forms.

    Substitution: The benzyl groups can undergo substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or chromium trioxide are commonly used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.

    Substitution Reagents: Halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include quinones, alcohols, and substituted benzyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-Hydroxy-3-(4-hydroxybenzyl)-benzyl)-4-(4-hydroxybenzyl)phenol has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: The compound is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-(4-Hydroxy-3-(4-hydroxybenzyl)-benzyl)-4-(4-hydroxybenzyl)phenol involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity, allowing it to participate in various biochemical processes. The compound may exert its effects through:

    Antioxidant Activity: By scavenging free radicals and reducing oxidative stress.

    Enzyme Inhibition: By binding to and inhibiting specific enzymes involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Hydroxybenzyl)-4-(4-hydroxybenzyl)phenol
  • 2-(4-Hydroxy-3-methylbenzyl)-4-(4-hydroxybenzyl)phenol
  • 2-(4-Hydroxy-3-(4-hydroxybenzyl)-benzyl)phenol

Uniqueness

2-(4-Hydroxy-3-(4-hydroxybenzyl)-benzyl)-4-(4-hydroxybenzyl)phenol is unique due to its specific arrangement of hydroxyl and benzyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H24O4

Molecular Weight

412.5 g/mol

IUPAC Name

2-[[4-hydroxy-3-[(4-hydroxyphenyl)methyl]phenyl]methyl]-4-[(4-hydroxyphenyl)methyl]phenol

InChI

InChI=1S/C27H24O4/c28-24-7-1-18(2-8-24)13-20-5-11-27(31)23(15-20)17-21-6-12-26(30)22(16-21)14-19-3-9-25(29)10-4-19/h1-12,15-16,28-31H,13-14,17H2

InChI Key

WZFIJLNTQYXDQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=CC(=C(C=C2)O)CC3=CC(=C(C=C3)O)CC4=CC=C(C=C4)O)O

Origin of Product

United States

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